



Application Notes for K-975: A Potent TEAD Inhibitor

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Compound of Interest		
Compound Name:	K-975	
Cat. No.:	B15608640	Get Quote

Introduction

K-975 is a potent, selective, and orally active small molecule inhibitor of the TEA Domain (TEAD) family of transcription factors.[1] It functions by disrupting the protein-protein interaction between TEAD and its co-activators, Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ).[2][3] This inhibition effectively suppresses the transcriptional activity of the YAP/TAZ-TEAD complex, which is a key downstream effector of the Hippo signaling pathway.[2][4] Hyperactivation of the YAP/TAZ-TEAD complex is a known driver in various cancers, including malignant pleural mesothelioma (MPM), making **K-975** a valuable tool for cancer research and drug development.[2][3][4]

Mechanism of Action

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[4] When the Hippo pathway is active, it phosphorylates and inactivates the transcriptional co-activators YAP and TAZ. However, in many cancer types, the Hippo pathway is inactivated, leading to the accumulation of YAP/TAZ in the nucleus. Here, they bind to TEAD transcription factors to promote the expression of genes that drive cell proliferation and inhibit apoptosis.[4][5]

K-975 exerts its inhibitory effect by covalently binding to a cysteine residue within the palmitate-binding pocket of TEAD.[2] This covalent modification prevents the interaction between TEAD and YAP/TAZ, thereby blocking the transcription of their target genes, such as Connective Tissue Growth Factor (CTGF) and Insulin-like Growth Factor Binding Protein 3 (IGFBP3).[2]



Cellular Effects

In cell culture, K-975 has been shown to:

- Inhibit the proliferation of cancer cell lines, particularly those with mutations in the Hippo pathway (e.g., NF2-deficient malignant pleural mesothelioma cells).[2][6]
- Induce G1 cell cycle arrest in sensitive cell lines.
- Modulate the expression of YAP/TAZ-TEAD target genes.[2]
- Show synergistic anti-tumor effects when used in combination with other anti-cancer agents, such as CDK4/6 inhibitors.

Data Presentation

Table 1: Recommended Concentration Ranges of K-975 for In Vitro Assays

Assay Type	Cell Line Example	Concentration Range	Incubation Time	Reference
Cell Proliferation Assay	Malignant Pleural Mesothelioma (NF2-non- expressing)	0.1 - 10,000 nM	144 hours	
Cell Proliferation Assay	Malignant Pleural Mesothelioma (NF2-expressing)	1 - 10,000 nM	144 hours	
YAP/TAZ-TEAD PPI Inhibition	NCI-H226	10 - 10,000 nM	24 hours	
Reporter Gene Assay	NCI- H661/CTGF-Luc	0.1 - 10,000 nM	24 hours	
Western Blot (Target Gene Expression)	NCI-H226	1 - 10,000 nM	24 hours	[2]

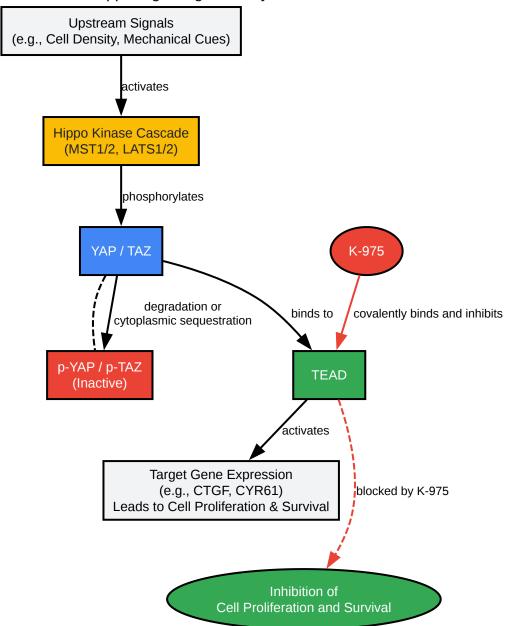


Table 2: IC50 Values of K-975 in Various Cell Lines

Cell Line	Cancer Type	NF2 Status	IC50 (approx.)	Reference
NCI-H226	Malignant Pleural Mesothelioma	Non-expressing	< 1 µM	[2]
MSTO-211H	Malignant Pleural Mesothelioma	Expressing	< 1 µM	[4]
NCI-H2052	Malignant Pleural Mesothelioma	Altered (NF2 and LATS2)	1 - 10 nM	[4]

Mandatory Visualizations



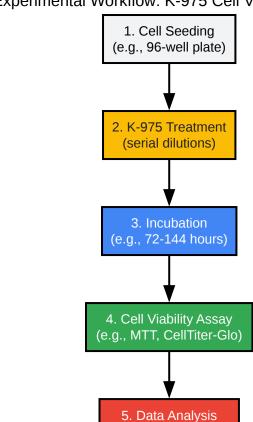


Hippo Signaling Pathway and K-975 Inhibition

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Caption: K-975 inhibits the Hippo pathway by targeting TEAD.





Experimental Workflow: K-975 Cell Viability Assay

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(IC50 determination)

Caption: Workflow for assessing K-975's effect on cell viability.

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is for determining the IC50 value of **K-975** in a chosen cell line.

Materials:

- K-975 stock solution (e.g., 10 mM in DMSO)
- Complete cell culture medium
- 96-well flat-bottom plates



- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- Multichannel pipette
- Microplate reader

Protocol:

- Cell Seeding:
 - Trypsinize and count cells.
 - \circ Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of complete medium.
 - Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of K-975 in complete medium. A common starting range is from 10,000 nM down to 0.1 nM.
 - Include a vehicle control (medium with the same final concentration of DMSO as the highest K-975 concentration).
 - \circ Carefully remove the medium from the wells and add 100 μ L of the **K-975** dilutions or vehicle control.
- Incubation:
 - Incubate the plate for the desired time period (e.g., 72-144 hours) at 37°C, 5% CO2.
- MTT Assay:
 - After incubation, add 10 μL of 5 mg/mL MTT solution to each well.



- Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
- Carefully remove the medium and add 100 μL of solubilization solution to each well.
- Incubate the plate at room temperature for at least 2 hours in the dark, with gentle shaking, to dissolve the formazan crystals.
- · Data Acquisition:
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Subtract the average absorbance of the blank wells (medium only) from all other readings.
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot the percentage of cell viability against the log of the K-975 concentration and determine the IC50 value using non-linear regression analysis.
- 2. Western Blot Analysis of Target Gene Expression

This protocol is for assessing the effect of **K-975** on the protein expression of YAP/TAZ-TEAD target genes.

Materials:

- K-975 stock solution
- · 6-well plates
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels



- · Transfer buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-CTGF, anti-CYR61, anti-GAPDH)
- HRP-conjugated secondary antibody
- ECL detection reagent
- Chemiluminescence imaging system

Protocol:

- Cell Treatment and Lysis:
 - Seed cells in 6-well plates and grow to 70-80% confluency.
 - Treat cells with various concentrations of K-975 (e.g., 10, 100, 1000 nM) and a vehicle control for 24 hours.
 - Wash cells with ice-cold PBS and lyse with RIPA buffer.
 - Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Protein Transfer:
 - Normalize protein amounts and prepare samples with Laemmli buffer.
 - Boil samples at 95°C for 5 minutes.
 - Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.



- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
 - Wash the membrane three times with TBST for 10 minutes each.
 - Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
 - Wash the membrane three times with TBST for 10 minutes each.
- Detection:
 - Incubate the membrane with ECL detection reagent.
 - Capture the chemiluminescent signal using an imaging system.
- Analysis:
 - Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
- 3. Luciferase Reporter Assay for TEAD Transcriptional Activity

This protocol is for measuring the effect of **K-975** on the transcriptional activity of TEAD.

Materials:

- K-975 stock solution
- Cell line of interest
- TEAD-responsive luciferase reporter plasmid (e.g., containing a CTGF promoter driving luciferase expression)



- A control plasmid expressing Renilla luciferase (for normalization)
- Transfection reagent
- 96-well white, clear-bottom plates
- Dual-luciferase reporter assay system

Protocol:

- Transfection:
 - Seed cells in a 96-well plate.
 - Co-transfect the cells with the TEAD-responsive luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
 - Incubate for 24 hours to allow for plasmid expression.
- Compound Treatment:
 - Treat the transfected cells with a serial dilution of **K-975** and a vehicle control.
 - Incubate for an additional 24 hours.
- Luciferase Assay:
 - Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
 - Measure the firefly luciferase activity in the cell lysate by adding the luciferase assay reagent.
 - Subsequently, measure the Renilla luciferase activity by adding the Stop & Glo® reagent.
- Data Analysis:
 - Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.



- Calculate the fold change in TEAD transcriptional activity for each K-975 concentration relative to the vehicle control.
- Plot the fold change against the log of the K-975 concentration to determine the IC50 of transcriptional inhibition.

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